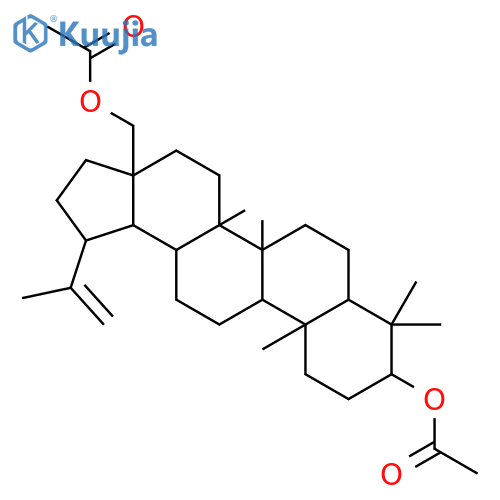

Cas no 1721-69-3 (Betulin diacetate)

Betulin diacetate 化学的及び物理的性質

名前と識別子

-

- Lup-20(29)-ene-3,28-diol,3,28-diacetate, (3b)-

- Betulin diacetate

- Betulin 3,28-diacetate

- BETULIN DIACETATE(RG)

- Betulin diacetateneat

- Betulinol diacetate

- Einecs 217-015-5

- Lup-20(30)-ene-3β,28-diol diacetate

- NSC 38876

-

- インチ: InChI=1S/C34H54O4/c1-21(2)24-12-17-34(20-37-22(3)35)19-18-32(8)25(29(24)34)10-11-27-31(7)15-14-28(38-23(4)36)30(5,6)26(31)13-16-33(27,32)9/h24-29H,1,10-20H2,2-9H3

- InChIKey: MIROITGPMGDCGI-MQXQNARFSA-N

- ほほえんだ: CC(OCC12CCC3(C4(CCC5C(C(CCC5(C)C4CCC3C1C(CC2)C(=C)C)OC(=O)C)(C)C)C)C)=O

計算された属性

- せいみつぶんしりょう: 526.40200

じっけんとくせい

- 密度みつど: 1.06±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 223-225 ºC

- 屈折率: 1.4662 (589.3 nm 227 ºC)

- ようかいど: Insuluble (6.8E-6 g/L) (25 ºC),

- PSA: 52.60000

- LogP: 8.13880

- ひせんこうど: D20 +22° (c = 1.2 in CHCl3)

Betulin diacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B330243-10mg |

Betulin Diacetate |

1721-69-3 | 10mg |

$ 160.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1245484-100mg |

BETULIN DIACETATE |

1721-69-3 | 95% | 100mg |

$435 | 2024-06-06 | |

| A2B Chem LLC | AE99367-10mg |

BETULIN DIACETATE |

1721-69-3 | ≥95% | 10mg |

$166.00 | 2024-04-20 | |

| 1PlusChem | 1P00APXJ-50mg |

BETULIN DIACETATE |

1721-69-3 | 95% | 50mg |

$191.00 | 2024-06-19 | |

| 1PlusChem | 1P00APXJ-100mg |

BETULIN DIACETATE |

1721-69-3 | 95% | 100mg |

$269.00 | 2024-06-19 | |

| A2B Chem LLC | AE99367-25mg |

BETULIN DIACETATE |

1721-69-3 | ≥95% | 25mg |

$343.00 | 2024-04-20 | |

| A2B Chem LLC | AE99367-5mg |

BETULIN DIACETATE |

1721-69-3 | ≥95% | 5mg |

$105.00 | 2024-04-20 | |

| BAI LING WEI Technology Co., Ltd. | TS2261282.34-10MG-1ea |

Betulin diacetate; 10 mg |

1721-69-3 | 10 mg | 1ea |

¥3473 | 2023-11-24 | |

| Aaron | AR00AQ5V-100mg |

Betulin diacetate |

1721-69-3 | 95% | 100mg |

$324.00 | 2025-02-10 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T20990-2mg |

Betulin diacetate |

1721-69-3 | >98% | 2mg |

¥171.00 | 2024-08-09 |

Betulin diacetate 関連文献

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

Betulin diacetateに関する追加情報

Recent Advances in Betulin Diacetate (1721-69-3) Research: A Comprehensive Review

Betulin diacetate (CAS: 1721-69-3), a derivative of the naturally occurring triterpenoid betulin, has garnered significant attention in recent years due to its promising pharmacological properties. This compound, formed by the acetylation of betulin, exhibits enhanced bioavailability and therapeutic potential compared to its parent molecule. Recent studies have explored its applications in anti-inflammatory, anticancer, and antiviral therapies, positioning it as a versatile candidate for drug development. This research brief synthesizes the latest findings on Betulin diacetate, focusing on its mechanisms of action, preclinical efficacy, and potential clinical applications.

One of the most notable advancements in Betulin diacetate research is its demonstrated efficacy in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry revealed that Betulin diacetate inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancers, by inducing apoptosis and cell cycle arrest. The study identified the compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK pathways, as a critical mechanism underlying its anticancer effects. These findings suggest that Betulin diacetate could serve as a lead compound for developing novel chemotherapeutic agents with improved selectivity and reduced toxicity.

In addition to its anticancer properties, Betulin diacetate has shown potent anti-inflammatory activity. Research published in the European Journal of Pharmacology (2024) demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of acute inflammation. The study attributed this effect to the inhibition of NF-κB signaling, a central pathway in inflammatory responses. These results highlight the potential of Betulin diacetate as a therapeutic agent for inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.

Another area of growing interest is the antiviral potential of Betulin diacetate. A recent preprint study (2024) on bioRxiv reported that the compound exhibits inhibitory activity against SARS-CoV-2 replication in vitro. The study proposed that Betulin diacetate interferes with viral entry by disrupting the interaction between the spike protein and host cell receptors. While further validation is needed, these preliminary findings open new avenues for exploring Betulin diacetate as a broad-spectrum antiviral agent, particularly in the context of emerging viral pathogens.

The pharmacokinetic profile of Betulin diacetate has also been a focus of recent investigations. A 2023 study in Drug Metabolism and Disposition characterized the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and tissue distribution, with significant accumulation in the liver and lungs. These findings support the feasibility of developing oral formulations of Betulin diacetate for clinical use, although further optimization may be required to enhance its metabolic stability.

Despite these promising developments, challenges remain in translating Betulin diacetate research into clinical applications. Issues such as dose optimization, long-term toxicity, and formulation stability need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academia and industry will be crucial to overcome these hurdles and fully realize the therapeutic potential of this compound. Future research directions may include exploring combination therapies, nanoparticle-based delivery systems, and structure-activity relationship studies to further refine the efficacy and safety of Betulin diacetate.

In conclusion, Betulin diacetate (1721-69-3) represents a multifaceted compound with significant therapeutic potential across various disease areas. Recent studies have elucidated its mechanisms of action, preclinical efficacy, and pharmacokinetic properties, laying the groundwork for future drug development efforts. As research continues to advance, Betulin diacetate may emerge as a valuable addition to the pharmacopeia, offering new treatment options for cancer, inflammatory diseases, and viral infections. Continued investment in this area of research is warranted to unlock the full potential of this promising compound.

1721-69-3 (Betulin diacetate) 関連製品

- 57576-09-7(Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate, (1R,2S,5R)-)

- 34434-99-6(2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI))

- 6587-37-7(3-Epiglochidiol diacetate)

- 1259-94-5(9,19-Cyclolanostan-3-ol,24-methylene-, 3-acetate, (3b)-)

- 1617-68-1(Lupeol acetate)

- 52914-31-5(Dammara-20,24-dien-3-ol,3-acetate, (3b)-)

- 20777-49-5(Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel-)

- 89-49-6(Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate)

- 6426-43-3(Taraxasteryl acetate)

- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)